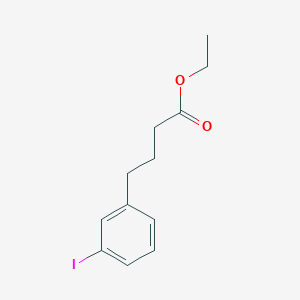
Ethyl 4-(3-iodophenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-iodophenyl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-iodophenyl)butanoate typically involves the esterification of 4-(3-iodophenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(3-iodophenyl)butanoic acid+ethanolacid catalystEthyl 4-(3-iodophenyl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3-iodophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: 4-(3-iodophenyl)butanoic acid.
Reduction: 4-(3-iodophenyl)butanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(3-iodophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-iodophenyl)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in biological systems to release the corresponding acid and alcohol. The iodine atom in the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various biologically active compounds.
Comparaison Avec Des Composés Similaires
Ethyl 4-(3-iodophenyl)butanoate can be compared with other similar esters:
Ethyl 4-(2-hydroxy-3-iodophenyl)butanoate: Similar structure but with a hydroxyl group, leading to different reactivity and applications.
Ethyl 4-(4-iodophenyl)butanoate: Positional isomer with the iodine atom at the para position, affecting its chemical properties and reactivity.
Ethyl 4-(3-bromophenyl)butanoate: Similar ester but with a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the iodine atom.
Propriétés
Numéro CAS |
189149-78-8 |
|---|---|
Formule moléculaire |
C12H15IO2 |
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
ethyl 4-(3-iodophenyl)butanoate |
InChI |
InChI=1S/C12H15IO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3 |
Clé InChI |
JAROLQNLAPVZCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















